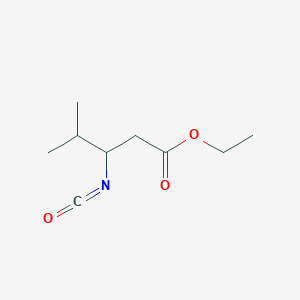

Ethyl 3-isocyanato-4-methylpentanoate

Description

Ethyl 3-isocyanato-4-methylpentanoate (CAS: 90943-07-0) is an organic compound characterized by an ethyl ester backbone, a branched 4-methylpentanoate chain, and a reactive isocyanate (-NCO) group at the third carbon position. This structure confers unique reactivity, making it valuable in synthesizing polymers, pharmaceuticals, and agrochemicals. The isocyanate group enables participation in urea/urethane-forming reactions, while the ethyl ester enhances solubility in organic solvents . Notably, this compound has been discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or regulatory constraints .

Properties

IUPAC Name |

ethyl 3-isocyanato-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-13-9(12)5-8(7(2)3)10-6-11/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTXXAXGHIWYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-isocyanato-4-methylpentanoate can be synthesized through several methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethylsilyl ethers.

Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isocyanato-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DMSO and trifluoroacetic anhydride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl 3-isocyanato-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of ethyl 3-isocyanato-4-methylpentanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable urea, carbamate, and thiocarbamate linkages, which are crucial in various chemical and biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Isocyanates

Reactivity and Stability

- Aromatic vs. Aliphatic Systems: Compounds with aromatic substituents (e.g., Ethyl 3-isocyanatobenzoate) exhibit higher thermal stability due to resonance stabilization, whereas aliphatic analogs like this compound may degrade faster under heat .

- Solubility: The ethyl ester group enhances solubility in polar aprotic solvents (e.g., ethyl acetate, as noted in spice extractions ), but the branched chain may reduce miscibility compared to simpler esters like ethyl formate .

Research Findings and Challenges

- Bioactivity: While ethyl acetate extracts of spices like turmeric and ginger show antifungal bioactivity , this compound’s reactivity likely limits direct biological use.

- Synthetic Limitations: The discontinuation of this compound (as noted by CymitQuimica ) may reflect challenges in purification or competing demand for less hindered isocyanates.

Biological Activity

Ethyl 3-isocyanato-4-methylpentanoate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an isocyanate functional group, which is known for its reactivity in various chemical reactions. The presence of the isocyanate group allows for nucleophilic attack, making it a versatile compound in organic synthesis and medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Functional Groups | Isocyanate, Ester |

| Reactivity | Nucleophilic and electrophilic |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amino acids and proteins, potentially leading to the formation of carbamates or ureas. This property has implications in modulating enzyme activity and influencing biochemical pathways, such as:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes by modifying active sites.

- Substrate Activity: It may also serve as a substrate in biochemical reactions, participating in metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of an appropriate carbonyl compound with an isocyanide precursor under basic conditions. This method allows for the formation of various derivatives that may exhibit distinct biological activities.

Synthetic Route Example

- Starting Material: Ethyl 4-methylpentanoate.

- Reagent: Isocyanide precursor.

- Conditions: Basic medium (e.g., sodium hydroxide).

- Product: this compound.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound, focusing on its cytotoxicity and potential therapeutic applications.

Cytotoxicity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The compound was tested against glioblastoma cells, showing a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| Glioblastoma (U87) | 15 |

| Breast Cancer (MCF7) | 20 |

| Lung Cancer (A549) | 25 |

Case Studies

- Cytotoxic Effects on Glioblastoma Cells:

-

Modulation of Enzymatic Activity:

- Another study indicated that the compound could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in drug design for metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.